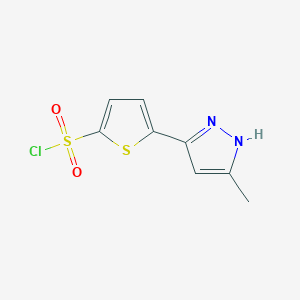![molecular formula C19H21F3N4O B2905657 2-Phenyl-1-{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}-1-butanone CAS No. 1775491-95-6](/img/structure/B2905657.png)
2-Phenyl-1-{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}-1-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1-{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}-1-butanone, commonly known as TFPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedical research. TFPB is a piperazine derivative that exhibits potent inhibitory activity against various enzymes and receptors, making it a valuable tool for investigating the underlying mechanisms of various biological processes.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-Phenyl-1-{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}-1-butanone involves the reaction of 4-(6-(trifluoromethyl)-4-pyrimidinyl)piperazine with 2-phenyl-1-butanone in the presence of a suitable catalyst and solvent.
Starting Materials
4-(6-(trifluoromethyl)-4-pyrimidinyl)piperazine, 2-phenyl-1-butanone, Catalyst, Solvent
Reaction
Step 1: Dissolve 4-(6-(trifluoromethyl)-4-pyrimidinyl)piperazine and 2-phenyl-1-butanone in a suitable solvent., Step 2: Add a suitable catalyst to the reaction mixture., Step 3: Heat the reaction mixture under reflux for a suitable period of time., Step 4: Cool the reaction mixture and extract the product using a suitable solvent., Step 5: Purify the product using column chromatography or recrystallization.
Wirkmechanismus
The mechanism of action of TFPB involves its ability to bind to specific enzymes or receptors and inhibit their activity. For example, TFPB binds to the catalytic domain of PARP and prevents it from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemische Und Physiologische Effekte
TFPB has been shown to have a variety of biochemical and physiological effects in different cell types. For example, TFPB has been shown to induce apoptosis in cancer cells by inhibiting PARP activity. TFPB has also been shown to inhibit the activity of the receptor tyrosine kinase c-Met, which is involved in the regulation of cell growth and survival. Inhibition of c-Met activity by TFPB can lead to the suppression of tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
TFPB has several advantages as a research tool, including its high potency and selectivity for specific enzymes and receptors. TFPB is also relatively easy to synthesize and can be used at low concentrations, making it a cost-effective option for laboratory experiments. However, TFPB has some limitations, including its potential toxicity and off-target effects. Careful experimental design and appropriate controls are necessary to ensure the validity of results obtained using TFPB.
Zukünftige Richtungen
There are several future directions for research involving TFPB. One potential area of investigation is the development of TFPB analogs with improved potency and selectivity for specific enzymes or receptors. Another area of interest is the use of TFPB as a tool for investigating the role of PARP and other enzymes in DNA repair and cell death pathways. Additionally, TFPB may have potential applications in the development of new cancer therapies, either alone or in combination with other drugs.
Wissenschaftliche Forschungsanwendungen
TFPB has been extensively used in scientific research to investigate the role of various enzymes and receptors in biological processes. For example, TFPB has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. By inhibiting PARP activity, TFPB can induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-phenyl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c1-2-15(14-6-4-3-5-7-14)18(27)26-10-8-25(9-11-26)17-12-16(19(20,21)22)23-13-24-17/h3-7,12-13,15H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOBPAFCOVEGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

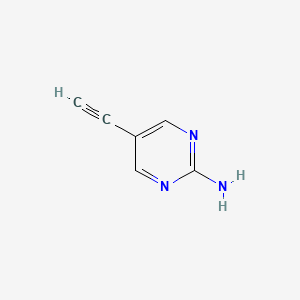
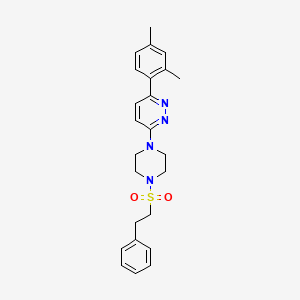
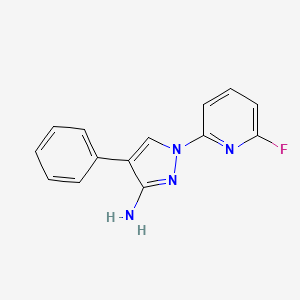
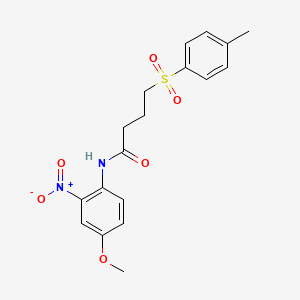
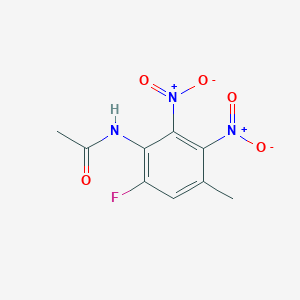
![N-(2-ethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2905585.png)
![4-(4-chlorobenzyl)-3-(3-chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2905587.png)
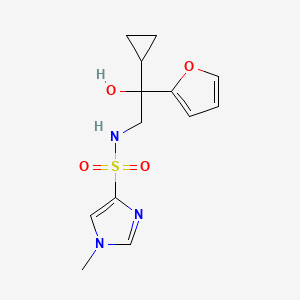
![6-Bromo-4-thia-2,5-diazatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraene](/img/structure/B2905589.png)
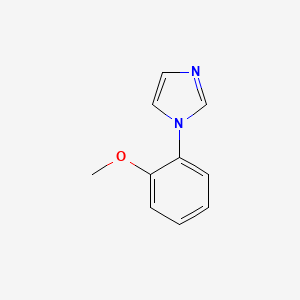
![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2905591.png)
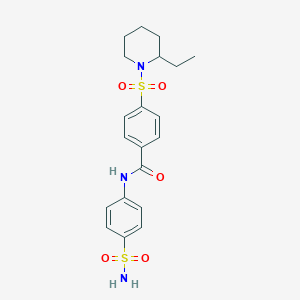
![7-(tert-butyl)-4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2905596.png)
